3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide is a complex organic compound with the molecular formula and a molecular weight of 569.68 g/mol. It is classified as a potential bioactive agent, particularly in research related to medicinal chemistry and pharmacology. The compound is primarily intended for non-human research purposes and is not approved for therapeutic or veterinary use.
The synthesis of 3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide typically involves multi-step organic reactions. Key steps may include:
Technical details regarding specific reagents, catalysts, and conditions (e.g., temperature, solvents) would be necessary for a complete synthesis protocol, which are typically found in specialized literature or patents .
The compound's structure can be represented using various chemical notation systems:
InChI=1S/C31H31N5O4S/c1-3-20-8-12-22(13-9-20)33-28(38)19-41-31-35-25-7-5-4-6-24(25)29-34-26(30(39)36(29)31)16-17-27(37)32-18-21-10-14-23(40-2)15-11-21/h4-15,26H,3,16-19H2,1-2H3,(H,32,37)(H,33,38)
JGSHEQSFGFHCJQ-UHFFFAOYSA-N
The molecular structure features a complex arrangement of rings and functional groups that contribute to its potential biological activity. The imidazoquinazoline framework is notable for its presence in various pharmaceutical compounds.
The compound may undergo several chemical reactions based on its functional groups:
Technical details regarding reaction conditions (e.g., temperature, solvent systems) are critical for optimizing yields and purity but are often proprietary or found in specialized literature.
While specific mechanisms of action for 3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide have not been fully elucidated in available literature, compounds of this class typically interact with biological targets such as enzymes or receptors involved in signaling pathways.
Potential interactions include:
Data supporting these mechanisms would require experimental validation through biological assays.
The compound exhibits specific physical properties:
| Property | Value |
|---|---|
| Molecular Weight | 569.68 g/mol |
| Appearance | Typically solid |
| Solubility | Soluble in organic solvents |
Chemical properties include stability under various conditions (e.g., heat and light), reactivity with acids/bases, and potential for degradation over time. Detailed studies would provide insights into its stability profile and reactivity patterns.
This compound has potential applications in various fields:
Research surrounding this compound may lead to advancements in therapeutic strategies against diseases influenced by the biological pathways it targets .
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5